Beclometasone dipropionate monohydrate

Solid-State Characterization Pharmacopoeial Analysis Quality Control

Beclometasone dipropionate monohydrate is the only solid-state form with a defined 2.8–3.8% loss on drying, critical for metered-dose inhaler (MDI) suspension stability and pharmacopoeial compliance. This prodrug undergoes rapid esterase hydrolysis to the 17-BMP active metabolite (26-fold higher receptor affinity), delivering precise pharmacokinetic benchmarking. Differentiated from anhydrous forms, this monohydrate ensures batch-to-batch consistency for inhalation product development, analytical reference standards, and esterase-mediated activation studies. Order this validated monohydrate for formulation development, analytical method validation, and receptor-binding assays that demand the highest solid-state integrity.

Molecular Formula C28H39ClO8
Molecular Weight 539.1 g/mol
CAS No. 77011-63-3
Cat. No. B195432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeclometasone dipropionate monohydrate
CAS77011-63-3
Molecular FormulaC28H39ClO8
Molecular Weight539.1 g/mol
Structural Identifiers
SMILESCCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)OC(=O)CC.O
InChIInChI=1S/C28H37ClO7.H2O/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5;/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3;1H2/t16-,19-,20-,21-,25-,26-,27-,28-;/m0./s1
InChIKeyQHQJZIXSVLFOHD-LYRZEVDOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Beclometasone Dipropionate Monohydrate (CAS 77011-63-3): Baseline Overview for Informed Procurement


Beclometasone dipropionate monohydrate (BDP monohydrate) is a synthetic corticosteroid belonging to the glucocorticoid class, functioning as a prodrug with weak glucocorticoid receptor binding affinity that undergoes rapid hydrolysis via esterase enzymes to its active metabolite, beclometasone-17-monopropionate (17-BMP) [1]. This compound is a distinct crystalline solid-state form, characterized as micronized particles with specific water of crystallization, which distinguishes it from the anhydrous form in terms of physicochemical stability, handling, and formulation behavior [2]. It is widely utilized in respiratory medicine, primarily formulated for inhalation delivery via metered-dose inhalers (MDIs), dry powder inhalers (DPIs), and nebulizers for the management of asthma and allergic rhinitis [3].

Why Beclometasone Dipropionate Monohydrate Cannot Be Simply Substituted by Anhydrous Form or Other Inhaled Corticosteroids


The assumption that anhydrous beclometasone dipropionate or alternative inhaled corticosteroids can be directly interchanged with beclometasone dipropionate monohydrate in research or industrial applications overlooks critical solid-state, pharmacokinetic, and pharmacodynamic differences. The monohydrate form exhibits a unique loss on drying profile (2.8–3.8% vs. ≤0.5% for anhydrous) that directly impacts material characterization, stability assessment, and quality control validation [1]. Furthermore, the in vivo activation pathway to 17-BMP, with its distinct receptor binding kinetics (approximately 13 times more potent than dexamethasone), results in a therapeutic profile that differs from both the parent prodrug and other inhaled corticosteroids like fluticasone propionate and budesonide in terms of bioavailability, clearance, and systemic safety margins [2][3]. These quantified differences necessitate rigorous material specification and preclude simple formulary substitution without re-validation.

Beclometasone Dipropionate Monohydrate: Quantitative Differentiation Evidence for Selection and Procurement


Loss on Drying: Monohydrate vs. Anhydrous Beclometasone Dipropionate

Beclometasone dipropionate monohydrate exhibits a distinct loss on drying profile that serves as a definitive identity and purity test, differentiating it from the anhydrous form. According to USP monographs, the monohydrate form loses between 2.8% and 3.8% of its weight upon drying at 105°C for 3 hours, whereas the anhydrous form loses not more than 0.5% under identical conditions [1]. This quantitative difference is critical for confirming the correct crystalline form and assessing water of crystallization content.

Solid-State Characterization Pharmacopoeial Analysis Quality Control

Relative Glucocorticoid Receptor Binding Affinity: Prodrug vs. Active Metabolite

The pro-drug, beclometasone dipropionate (BDP), has weak glucocorticoid receptor binding affinity, binding with approximately half the affinity of dexamethasone. Its activation to the active metabolite beclometasone-17-monopropionate (17-BMP) dramatically increases potency: 17-BMP binds with about 13 times the affinity of dexamethasone, while the 21-monopropionate (21-BMP) shows no binding affinity [1]. This 26-fold differential in receptor affinity between the pro-drug and the active metabolite underscores the critical importance of the activation step.

Receptor Pharmacology In Vitro Assay Potency Comparison

In Vivo Glucocorticoid Activity vs. Dexamethasone in Rat Models

In a 1977 comparative study, the in vivo glucocorticoid activity of beclometasone was found to be only 1-10% that of dexamethasone when assessing hypothalamopituitaryadrenocortical suppression and liver tyrosine amino transferase induction in rats [1]. Despite this low systemic activity, beclometasone and its propionate derivatives demonstrated higher binding affinity to glucocorticoid receptors in rat tissues (liver, thymus, hypophysis) than dexamethasone [1]. This paradox is attributed to the rapid in vivo metabolism of beclometasone dipropionate and reduced nuclear translocation of the receptor-steroid complex [1].

In Vivo Pharmacology Systemic Activity Pharmacodynamics

Absolute Bioavailability Comparison: Inhaled Beclometasone Dipropionate vs. Active Metabolite

Following inhalation, the absolute bioavailability of unchanged beclometasone dipropionate (BDP) is approximately 2% of the nominal dose, while the active metabolite beclometasone-17-monopropionate (17-BMP) achieves an absolute bioavailability of approximately 62% [1]. This 31-fold difference in systemic exposure underscores the extensive pre-systemic conversion of BDP to 17-BMP, primarily in the lung. Peak plasma concentration (tmax) is achieved at 0.3 hours for BDP and 1 hour for 17-BMP [1].

Pharmacokinetics Inhalation Delivery Bioavailability

Comparative Clearance and Volume of Distribution: Beclometasone Dipropionate vs. Fluticasone Propionate and Budesonide

A systematic comparison of inhaled corticosteroids reveals distinct pharmacokinetic profiles. Beclometasone dipropionate has a clearance rate of 120-230 L/h, which is substantially higher than that of fluticasone propionate (69 L/h) and budesonide (84 L/h) [1]. Its volume of distribution is relatively low at 20 L, compared to 318 L for fluticasone propionate and 180-183 L for budesonide [1]. Plasma protein binding for BDP is 87-96%, comparable to fluticasone propionate (90-99%) and budesonide (88-91%) [1].

Pharmacokinetics Inhaled Corticosteroids Systemic Clearance

Comparative Adrenal Suppression: Beclometasone Dipropionate HFA vs. Fluticasone Propionate HFA

In a dose-response study evaluating adrenal suppression via overnight urinary cortisol/creatinine ratio, the HFA formulation of beclometasone dipropionate (HFA-BDP) induced significantly greater suppression than the HFA formulation of fluticasone propionate (HFA-FP) at a dose of 1000 µg [1]. At this dose, suppression of urinary cortisol/creatinine ratio was statistically significant for HFA-BDP compared to placebo, while HFA-FP did not show significant suppression at the same dose [1].

Adrenal Suppression Safety Pharmacology Inhaled Corticosteroids

Optimal Research and Industrial Application Scenarios for Beclometasone Dipropionate Monohydrate


Development and Quality Control of Metered-Dose Inhaler (MDI) Formulations

The monohydrate form of beclometasone dipropionate is the preferred crystalline state for MDI formulations due to its defined water of crystallization and particle size characteristics that enable stable suspension in propellants [1]. Its loss on drying specification (2.8-3.8%) serves as a critical quality attribute for raw material acceptance and batch-to-batch consistency verification [2]. Procurement of the monohydrate ensures compliance with pharmacopoeial monographs and facilitates robust formulation development for inhalation products.

Pharmacokinetic and Drug Metabolism Studies

Research investigating pro-drug activation pathways and inter-individual variability in corticosteroid metabolism benefits from using beclometasone dipropionate monohydrate as a reference compound. Its well-characterized conversion to 17-BMP (26-fold increase in receptor affinity) and differential bioavailability (2% vs. 62% for parent and metabolite) provide a robust model for studying esterase-mediated activation, lung-specific metabolism, and systemic exposure modulation [3][4].

Comparative Pharmacology and Toxicology Studies

When evaluating the safety and efficacy of novel inhaled corticosteroids or generic formulations, beclometasone dipropionate monohydrate serves as a benchmark comparator. Its established profile in adrenal suppression assays (significant suppression at 1000 µg HFA-BDP) and its clearance and volume of distribution parameters (120-230 L/h and 20 L) allow for quantitative benchmarking of systemic safety and pharmacokinetic behavior of new chemical entities [5][6].

Analytical Method Development and Validation

Beclometasone dipropionate monohydrate is essential as a certified reference standard for the development and validation of analytical methods, including HPLC, LC-MS, and IR spectroscopy, used for the identification, purity testing, and stability assessment of pharmaceutical formulations. Its distinct infrared spectrum and chromatographic retention time differentiate it from the anhydrous form and related impurities, as detailed in pharmacopoeial monographs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Beclometasone dipropionate monohydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.